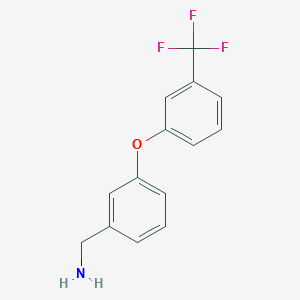

3-(3-Trifluoromethylphenoxy)benzylamine

描述

3-(3-Trifluoromethylphenoxy)benzylamine is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzylamine structure, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive chemical characteristics.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethylphenoxy)benzylamine typically involves the reaction of 3-(trifluoromethyl)phenol with benzylamine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with benzylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

3-(3-Trifluoromethylphenoxy)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(3-Trifluoromethylphenoxy)benzylamine is utilized as a crucial intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs aimed at treating neurological disorders. The trifluoromethyl group enhances the compound's lipophilicity, which is beneficial for drug absorption and efficacy .

Case Studies:

- Neurological Disorders: Research indicates that compounds containing trifluoromethyl groups can significantly improve the potency of drugs targeting serotonin uptake, which is critical in treating conditions like depression and anxiety .

- Anticancer Agents: Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Agricultural Chemicals

Enhancement of Agrochemical Efficacy:

In agriculture, this compound is employed to formulate pesticides and herbicides. Its incorporation improves the stability and absorption of these chemicals, leading to more effective pest control strategies .

Research Insights:

- Studies have shown that compounds with similar structures can enhance the effectiveness of existing agrochemicals, thereby reducing the overall amount needed for pest management .

Material Science

Development of Advanced Materials:

The compound is explored in material science for creating advanced polymers with enhanced thermal and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand extreme conditions .

Applications in Manufacturing:

- Polymer Synthesis: The unique properties of this compound make it suitable for synthesizing high-performance polymers used in various manufacturing processes.

Biochemical Research

Studying Receptor Interactions:

Researchers utilize this compound to investigate receptor interactions critical for drug design. By understanding how this compound interacts with biological targets, scientists can identify new therapeutic avenues .

Potential Therapeutic Targets:

- The biochemical properties of this compound allow for its use in exploring pathways associated with various diseases, including metabolic disorders and cancers .

Environmental Applications

Greener Chemistry Practices:

There is growing interest in using this compound to develop environmentally friendly solvents and additives. This aligns with global efforts to promote sustainable practices in chemistry .

Innovative Solutions:

- The compound's properties may lead to the creation of biodegradable materials or less harmful chemical processes, contributing to a reduction in environmental impact from industrial activities.

Summary Table of Applications

作用机制

The mechanism of action of 3-(3-Trifluoromethylphenoxy)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

相似化合物的比较

Similar Compounds

3-(Trifluoromethyl)benzylamine: Similar structure but lacks the phenoxy group.

4-(Trifluoromethyl)phenoxybenzylamine: Similar but with the trifluoromethyl group in a different position.

3-(Trifluoromethyl)phenoxyethylamine: Similar but with an ethylamine group instead of benzylamine.

Uniqueness

3-(3-Trifluoromethylphenoxy)benzylamine is unique due to the specific positioning of the trifluoromethyl group and the phenoxybenzylamine structure. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

生物活性

3-(3-Trifluoromethylphenoxy)benzylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C15H14F3NO

- Molecular Weight : 293.27 g/mol

- Structure : The compound features a benzylamine structure with a trifluoromethylphenoxy substituent, which contributes to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For instance, fluorinated compounds often exhibit enhanced binding affinity due to the strong electron-withdrawing nature of the trifluoromethyl group .

- Receptor Binding : It potentially acts on neurotransmitter receptors, influencing pathways related to mood disorders and anxiety .

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For example, research has shown that similar structures inhibit tumor cell growth through various pathways, including apoptosis and cell cycle arrest .

- Case Study : A study evaluated the cytotoxic effects of several benzylamine derivatives on human cancer cell lines. It was found that modifications in the benzylamine structure could lead to varying degrees of cytotoxicity, suggesting that this compound might also possess selective anticancer activity.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Trifluoromethyl-containing compounds are known for their enhanced antibacterial activity due to improved cell membrane permeability and interaction with microbial enzymes.

- Research Findings : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities

常见问题

Basic Questions

Q. Q1. What are the recommended synthetic routes for 3-(3-trifluoromethylphenoxy)benzylamine, and what methodological considerations are critical for reproducibility?

A1. The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 3-(trifluoromethyl)phenol with a benzylamine derivative (e.g., 3-aminobenzyl chloride) under basic conditions (K₂CO₃/DMF, 80–100°C) .

- Reductive amination : Using a ketone intermediate (e.g., 3-(3-trifluoromethylphenoxy)benzaldehyde) with ammonia/NaBH₄ or catalytic hydrogenation (H₂/Pd-C) .

Critical considerations : - Purity of starting materials (e.g., 3-(trifluoromethyl)phenol ≥98%) to avoid side reactions .

- Moisture-sensitive steps (e.g., NaBH₄ reactions) require anhydrous solvents and inert atmospheres .

- Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. Q2. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

A2. A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm regiochemistry of the trifluoromethylphenoxy group (e.g., δ ~7.5 ppm for aromatic protons adjacent to CF₃) .

- LC-MS : Verify molecular ion [M+H]⁺ (theoretical m/z 296.1) and rule out impurities (e.g., unreacted phenol) .

- Elemental analysis : Validate C, H, N, F content (deviation <0.4% acceptable) .

- X-ray crystallography : Resolve stereochemical uncertainties in crystalline derivatives (e.g., HCl salts) .

Q. Q3. What structure-activity relationship (SAR) trends are observed for trifluoromethyl-substituted benzylamines in biological studies?

A3. Key SAR insights include:

- Electron-withdrawing effects : The CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., neurotransmitter receptors) .

- Positional effects : 3-substituted CF₃ phenoxy groups improve solubility vs. 4-substituted analogs due to reduced symmetry .

- Amine functionalization : Free amines (vs. acetylated) show higher activity in CNS-targeting assays, likely due to enhanced blood-brain barrier penetration .

Advanced Research Questions

Q. Q4. How can computational tools predict the migration behavior of this compound in capillary electrophoresis (CE) systems?

A4. Use software like Simul 5 to model ion migration:

- Input parameters : pKa (~8.5 for benzylamine), buffer composition (e.g., benzoate/acetate), and electric field strength .

- Validation : Compare simulated migration times with experimental CE data (e.g., 15 kV, pH 4.7 buffer). Adjust ionic strength to resolve discrepancies .

- Applications : Optimize CE conditions for separating enantiomers (chiral additives) or metabolite profiling .

Q. Q5. What strategies mitigate polymorphic variability in hydrochloride salts of trifluoromethylphenoxy benzylamines?

A5. Polymorph control methods include:

- Crystallization solvents : Use polar aprotic solvents (e.g., acetonitrile) to favor Form I vs. Form II .

- Seeding : Introduce pre-characterized crystalline seeds during salt formation .

- Thermal analysis (DSC/TGA) : Identify stable polymorphs by monitoring melting points and decomposition profiles (e.g., Form I: mp 185°C; Form II: mp 172°C) .

Q. Q6. How do researchers reconcile contradictory data in bioactivity assays for this compound derivatives?

A6. Address contradictions via:

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., vehicle-only) .

- Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., oxidation at the benzylamine nitrogen) .

- Receptor profiling : Compare binding affinities across related targets (e.g., 5-HT₃ vs. NMDA receptors) to rule off-target effects .

Q. Q7. What safety protocols are critical for handling this compound, given its hygroscopic and corrosive properties?

A7. Essential protocols include:

属性

IUPAC Name |

[3-[3-(trifluoromethyl)phenoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURZZIKCSZTYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630857 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-23-3 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。